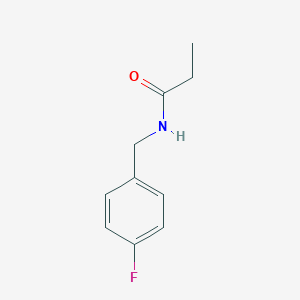
N-(furan-2-ylmethyl)-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine is a complex organic compound that features a furan ring and a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine typically involves the reaction of 2-furylmethylamine with a suitable tetrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-(furan-2-ylmethyl)-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxidized furan derivatives, reduced amine derivatives, and substituted tetrazole derivatives .
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring and tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-furylmethyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide: Similar structure but with a phenyl group instead of a methyl group.
1-methyl-5-aminotetrazole: Contains the tetrazole ring but lacks the furan ring and the propyl chain
Uniqueness
N-(furan-2-ylmethyl)-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine is unique due to the presence of both the furan and tetrazole rings, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H15N5OS |
|---|---|
Peso molecular |
253.33 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C10H15N5OS/c1-15-10(12-13-14-15)17-7-3-5-11-8-9-4-2-6-16-9/h2,4,6,11H,3,5,7-8H2,1H3 |
Clave InChI |
PUWKXDJFCUNLON-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=CO2 |
SMILES canónico |
CN1C(=NN=N1)SCCCNCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide](/img/structure/B262599.png)



![2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B262615.png)
![Methyl 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}benzoate](/img/structure/B262621.png)

![1-Cyclohexyl-3-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B262623.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B262628.png)
![N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea](/img/structure/B262629.png)



![1-[4,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262636.png)
